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Furan-2-carbaldehyde;phenol

Catalog No.
S8920390
CAS No.
26338-61-4
M.F
C11H10O3
M. Wt
190.19 g/mol
Availability
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Furan-2-carbaldehyde;phenol

CAS Number

26338-61-4

Product Name

Furan-2-carbaldehyde;phenol

IUPAC Name

furan-2-carbaldehyde;phenol

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C6H6O.C5H4O2/c7-6-4-2-1-3-5-6;6-4-5-2-1-3-7-5/h1-5,7H;1-4H

InChI Key

ANAGEECPKFGKEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O.C1=COC(=C1)C=O

Furan-2-carbaldehyde;phenol, also known as 5-phenyl-2-furaldehyde, is a compound that combines the furan ring structure with an aldehyde functional group and a phenolic moiety. This compound has the molecular formula C11H10O3C_{11}H_{10}O_{3} and a molecular weight of approximately 190.195 g/mol. It is characterized by its distinct aromatic properties derived from both the furan and phenolic components. The compound typically appears as a colorless to light yellow liquid with a boiling point of about 181.8°C and exhibits a flash point of 72.5°C, indicating its volatility and potential flammability under certain conditions .

Typical of both aldehydes and aromatic compounds. Key reactions include:

  • Condensation Reactions: It can undergo condensation with various nucleophiles, forming more complex structures.
  • Aldol Reactions: The aldehyde group allows it to participate in aldol condensation, leading to β-hydroxy aldehydes or ketones.
  • Oxidation: The aldehyde can be oxidized to form carboxylic acids.
  • Hydrogenation: Under specific conditions, it can be reduced to form alcohol derivatives such as furfuryl alcohol .

Research indicates that furan-2-carbaldehyde;phenol exhibits notable biological activities, including:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals, contributing to its potential health benefits.
  • Antimicrobial Activity: Studies suggest that it possesses antibacterial properties, making it a candidate for applications in pharmaceuticals and food preservation.
  • Cytotoxic Effects: Some investigations have indicated cytotoxicity against certain cancer cell lines, suggesting potential in cancer therapy .

Furan-2-carbaldehyde;phenol can be synthesized through several methods:

  • Direct Condensation: This method involves the reaction of furan-2-carbaldehyde with phenol under acidic or basic conditions, facilitating the formation of the compound through nucleophilic attack.
  • Aryl Substitution Reactions: Utilizing aryl halides in the presence of palladium catalysts can yield furan-2-carbaldehyde;phenol via cross-coupling reactions.
  • Furfural Derivatives: As furan-2-carbaldehyde is derived from pentose sugars, it can also be synthesized via dehydration processes followed by phenolic coupling reactions .

Furan-2-carbaldehyde;phenol finds applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored for use in drug development.
  • Food Industry: Its antioxidant properties make it suitable for food preservation and flavoring.
  • Polymer Chemistry: It serves as a precursor for phenolic resins used in adhesives and coatings .

Interaction studies of furan-2-carbaldehyde;phenol focus on its behavior with other biological molecules:

  • Protein Interactions: Research has explored how this compound interacts with proteins, potentially affecting their structure and function.
  • Enzymatic Activities: It may influence enzymatic pathways due to its reactive aldehyde group, impacting metabolic processes .

Furan-2-carbaldehyde;phenol shares structural similarities with several related compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
FurfuralAldehyde group on furan ringSimplest member of the furan family
5-MethylfuranMethyl substitution on furan ringExhibits different reactivity patterns
5-HydroxymethylfurfuralHydroxymethyl group addedIncreased polarity and solubility
5-AcetylfuranAcetyl group on furan ringUsed as an intermediate in synthesis

Furan-2-carbaldehyde;phenol stands out due to its combination of both aromatic (phenolic) and heterocyclic (furan) characteristics, providing unique reactivity not seen in simpler furans or phenols. This dual functionality enhances its applicability in diverse

Thermal Stability and Decomposition Pathways

Furan-2-carbaldehyde exhibits distinct thermal stability characteristics with well-defined decomposition pathways across different temperature ranges. The compound demonstrates relatively stable thermal behavior under ambient conditions but undergoes various decomposition mechanisms at elevated temperatures [1].

The thermal decomposition of furan-2-carbaldehyde follows a unimolecular pathway at high temperatures, primarily producing furan and carbon monoxide through the reaction: C₄H₃O–CHO (+M) → CO + C₄H₄O [2]. This primary decomposition channel represents the predominant thermal degradation pathway, occurring through C–C bond cleavage at the aldehyde group attachment point [3]. The decomposition mechanism exhibits a barrier height of approximately 69 kilocalories per mole for the initial furfural-to-furan conversion [3].

Sequential decomposition pathways lead to the formation of various smaller molecular fragments. Following the initial furan formation, further thermal degradation produces acetylene (HC≡CH), ketene (CH₂CO), propyne (CH₃C≡CH), carbon monoxide, and cyclic hydrocarbons including allene derivatives [2]. At temperatures between 1400-2100 Kelvin, the formation of furan plus carbon monoxide represents approximately 75% of total decomposition products, while vinylketene formation accounts for 19%, and carbon dioxide production contributes 6% [3].

The thermal degradation pathways involve multiple competing mechanisms. Retro-aldol cleavage becomes significant above 200°C, generating furan-2-carbaldehyde and various amine-containing fragments as primary decomposition products [4]. Additionally, isomerization reactions occur concurrently with decomposition, including direct isomerization to 2-pyrone with subsequent decomposition to vinylketene plus carbon monoxide or carbon dioxide plus 1,3-cyclobutadiene [3].

Table 1: Thermal Decomposition Parameters

ParameterValueTemperature Range (K)Reference
Primary decomposition barrier69 kcal/mol1400-2100 [3]
Furan formation yield75%1400-2100 [3]
Vinylketene formation yield19%1400-2100 [3]
CO₂ formation yield6%1400-2100 [3]
Decomposition onset temperature>200°C473-773 [4]

The activation energies for thermal decomposition vary depending on the specific degradation pathway. For furfural hydrogenation reactions, activation energies range from 24.7 to 27.7 kilojoules per mole for different reaction steps [5]. The temperature dependence of decomposition rates follows Arrhenius behavior, with reaction rate constants increasing exponentially with temperature [6].

Solubility and Phase Behavior

Furan-2-carbaldehyde exhibits moderate solubility characteristics in both aqueous and organic media, with solubility parameters strongly influenced by the compound's polar carbonyl group and aromatic furan ring structure [7] [8].

In aqueous systems, furan-2-carbaldehyde demonstrates limited but measurable water solubility. The compound dissolves in water at a concentration of 83 grams per liter at 20°C [9] [8], corresponding to approximately 8.3 grams per 100 milliliters [1]. This aqueous solubility results from hydrogen bonding interactions between the polar carbonyl group and water molecules [7]. The partition coefficient between n-octanol and water is 0.41 [8], indicating moderate lipophilicity with a logarithmic partition coefficient (log P) of 0.23 [10].

The compound exhibits significantly enhanced solubility in polar organic solvents compared to water or nonpolar alkanes [11] [12]. Furan-2-carbaldehyde dissolves readily in polar organic solvents including ethanol, acetone, and diethyl ether due to favorable dipole-dipole interactions and hydrogen bonding capabilities [7]. The solubility in 95% ethanol is reported as 1 milliliter per milliliter, yielding clear solutions [1]. However, the compound shows only slight solubility in nonpolar alkanes [11] [12].

Phase behavior studies reveal temperature-dependent solubility characteristics, particularly in mixed solvent systems. In tetrahydrofuran-water co-solvent systems, furan-2-carbaldehyde exhibits unique temperature-dependent phase behavior, with miscibility characteristics changing significantly across temperature ranges from 333 K to 418 K [13]. The solvation free energies differ substantially between various organic solvents, with values being much lower in water-immiscible organic solvents such as toluene, methyl isobutyl ketone, and dichloromethane compared to water [14].

Table 2: Solubility Parameters

Solvent SystemSolubility/MiscibilityTemperature (°C)Reference
Water83 g/L20 [9] [8]
95% Ethanol1 mL/mL (complete)25 [1]
n-Octanol/WaterPartition coefficient: 0.4120 [8]
Polar organic solventsHigh solubility25 [7] [12]
AlkanesSlight solubility25 [11] [12]

Biphasic systems demonstrate enhanced extraction efficiency for furan-2-carbaldehyde. In water-methyl isobutyl ketone systems, the compound preferentially partitions into the organic phase due to lower solvation free energies [14]. This phase preference enables efficient extraction processes, with organic phases containing significantly higher concentrations compared to aqueous phases during equilibrium conditions [14].

The surface tension of pure furan-2-carbaldehyde is 45.00 dynes per centimeter at ambient temperature [10], while viscosity measurements indicate 1.40 centipoise at 25°C [10]. These physical properties influence mass transfer characteristics in multiphase systems and affect processing efficiency in industrial applications.

Reactivity in Aqueous and Organic Media

Furan-2-carbaldehyde demonstrates markedly different reactivity profiles in aqueous versus organic media, with reaction mechanisms, rates, and product distributions varying significantly based on the solvent environment [15] [16] [17].

In aqueous media, furan-2-carbaldehyde undergoes various acid-catalyzed reactions with pH-dependent kinetics. Hydrolysis reactions occur under acidic conditions, with reaction rates following pseudo-first-order kinetics in homogeneous aqueous systems [17]. The compound exhibits pH-sensitive stability, with increased decomposition rates observed at lower pH values due to protonation of the furan ring oxygen [18]. At pH 7.00, thermal treatment at 150°C for 30 minutes produces 447 nanograms per milliliter of furan derivatives, while at pH 9.40, formation decreases to 302 nanograms per milliliter [18].

The reactivity of furan-2-carbaldehyde in aqueous media involves multiple competing pathways. Condensation reactions with various nucleophiles occur readily, particularly with amino compounds forming Schiff base derivatives [15]. The aldehyde group participates in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution at the 4-position under acidic conditions [15]. Polymerization reactions become significant at elevated temperatures, leading to resinification products that reduce the availability of monomeric furan-2-carbaldehyde [6].

Table 3: Aqueous Reactivity Parameters

Reaction TypeRate ConstantpH ConditionsTemperature (°C)Reference
Acid-catalyzed hydrolysisPseudo-first-order<7.025-100 [17]
Condensation reactionsVariable3.5-8.025-150 [15]
Polymerization9.286×10⁻⁶ kg mol⁻¹ s⁻¹7.0-9.0135 [19]
Furan formation (pH 7.0)447 ng/mL product7.0150 [18]
Furan formation (pH 9.4)302 ng/mL product9.4150 [18]

Organic media reactivity differs substantially from aqueous systems, with enhanced reaction selectivity and different mechanistic pathways. In polar organic solvents such as acetic anhydride, furan-2-carbaldehyde readily participates in condensation reactions with various organic compounds [15]. The reaction times for condensation depend on both substrate solubility and electronic properties, with electron-withdrawing groups on aromatic substituents activating the carbonyl group and reducing reaction times to 30 minutes or less [15].

The compound demonstrates significant reactivity differences based on substitution patterns. 5-Arylated furan-2-carboxaldehyde derivatives show higher reactivity compared to 4,5-dimethylfuran-2-carboxaldehyde or benzofuran-2-carboxaldehyde analogs [15]. Furo[b]pyrrole type aldehydes exhibit reduced reactivity due to their electron-rich heterocyclic systems, requiring reaction times of at least 60 minutes compared to 30 minutes for simple aryl-substituted derivatives [15].

Catalytic hydrogenation reactions in organic media proceed through well-defined kinetic pathways. First-order reaction kinetics characterize the conversion of furan-2-carbaldehyde to furfuryl alcohol, while zero-order kinetics govern the subsequent conversion to tetrahydrofurfuryl alcohol [5]. Activation energies for these hydrogenation steps are 24.7 and 27.7 kilojoules per mole, respectively [5].

Table 4: Organic Media Reactivity Data

Solvent SystemReaction TypeRate CharacteristicsTemperature (°C)Reference
Acetic anhydrideCondensation30 min (electron-withdrawing groups)120-140 [15]
Acetic anhydrideCondensation>60 min (electron-rich systems)120-140 [15]
Ethanol/CatalystHydrogenationFirst-order (k = 24.7 kJ/mol Ea)100-120 [5]
Tert-butanol/waterHydrogenationModified kinetics100-200 [16]

Microwave-assisted reactions in organic media demonstrate enhanced reaction rates compared to conventional heating methods. While product yields remain comparable between microwave and conventional heating, reaction times are significantly reduced under microwave irradiation conditions [15]. This enhancement results from more efficient energy transfer and uniform heating throughout the reaction mixture.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

190.062994177 g/mol

Monoisotopic Mass

190.062994177 g/mol

Heavy Atom Count

14

Related CAS

26338-61-4

General Manufacturing Information

2-Furancarboxaldehyde, polymer with phenol: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 11-21-2023

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